1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a heterocyclic carboxamide derivative featuring a 1,2,3-triazole core substituted with a 4,5-dimethylthiazole moiety at position 1 and a 3-phenyl-1,2,4-oxadiazole-methyl group at position N. The structural complexity arises from the integration of three distinct heterocycles: thiazole, triazole, and oxadiazole. These motifs are known to enhance metabolic stability and binding affinity in drug design, making this compound a candidate for further pharmacological evaluation.
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2S/c1-10-12(3)28-18(20-10)25-11(2)15(22-24-25)17(26)19-9-14-21-16(23-27-14)13-7-5-4-6-8-13/h4-8H,9H2,1-3H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBKSXQYVCKEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(=C(N=N2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several synthesized derivatives reported in the literature. Key comparisons include:
*Calculated based on formula: C₁₉H₁₇N₇O₂S.
Physicochemical and Pharmacological Profiles
- Lipophilicity : The thiazole and oxadiazole groups in the target compound likely increase logP compared to pyrazole derivatives (e.g., 3a, logP ~3.2), enhancing membrane permeability.
- Bioactivity : Pyrazole carboxamides (e.g., 3a–3e) show moderate antimicrobial activity , while thiazole-carbamates (e.g., ) target proteases. The target’s triazole-thiazole-oxadiazole triad may confer dual kinase/enzyme inhibition.
- Thermal Stability : Higher melting points in chloro-substituted analogues (e.g., 3b: 171–172°C ) suggest improved crystallinity vs. the target compound’s hypothetical profile.
Key Research Findings
Heterocycle Synergy : The combination of thiazole (electron-donating) and oxadiazole (electron-withdrawing) groups in the target compound may optimize π-π stacking and hydrogen bonding, critical for target engagement .
Yield Challenges : Multi-step syntheses for triazole-oxadiazole hybrids often result in lower yields (<70%) compared to simpler pyrazole derivatives, necessitating optimization .
Structural Uniqueness: No direct analogues of the target compound are reported in the provided evidence, highlighting its novelty in heterocyclic drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
